![molecular formula C20H23N3O2S B2631724 2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide CAS No. 894873-94-0](/img/structure/B2631724.png)
2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide” is a quinazolinone derivative . Quinazolinone and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules of physiological significance and pharmacological utility . The molecular formula of the compound is C20H23N3O2S, and it has a molecular weight of 369.48.
科学的研究の応用
Anticancer Activity
Quinazoline derivatives exhibit promising anticancer properties. Some quinazoline-based drugs, such as erlotinib and gefitinib , are used in the treatment of lung and pancreatic cancers . Researchers continue to explore novel quinazoline derivatives for their potential as targeted anticancer agents.
Antibacterial Properties
Quinazolinones have demonstrated antibacterial activity against various strains. Investigating the structure-activity relationships (SAR) of quinazolinone derivatives has led to the identification of potential antibacterial agents . Further studies may reveal specific mechanisms and optimize their efficacy.
Anti-Inflammatory Effects
The fused heterocyclic system of quinazolinones contributes to their anti-inflammatory properties. These compounds can modulate inflammatory pathways, making them interesting candidates for drug development . Understanding their interactions with inflammatory mediators is crucial for therapeutic applications.
Anticonvulsant Potential
Quinazoline derivatives, including our compound of interest, have been investigated for their anticonvulsant effects. These molecules may act on neuronal ion channels or receptors, providing a basis for developing new antiepileptic drugs .
Analgesic Properties
Researchers have explored quinazolinones as potential analgesics. Their ability to modulate pain pathways makes them relevant for managing pain conditions . Investigating their binding affinity to relevant receptors is essential for optimizing analgesic activity.
Antifungal Activity
Quinazolines and quinazolinones have also shown antifungal potential. These compounds could serve as leads for developing novel antifungal agents . Understanding their mode of action and specificity against fungal pathogens is crucial for clinical applications.
Mishra, S. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. In A. G. Al-Kaf (Ed.), Quinazolinone and Quinazoline Derivatives (pp. 1–18). IntechOpen. DOI: 10.5772/intechopen.89203
将来の方向性
Quinazolinone and its derivatives have been the focus of many research groups due to their diverse set of biological activities . They have been investigated as potential novel drug molecules . Several quinazoline derived compounds have been approved as drugs, for example, prazosin and doxazosine are used to treat benign prostatic hyperplasia and post-traumatic stress disorder, and erlotinib and gefitinib are used for the treatment of lung and pancreatic cancers . Therefore, “2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide”, being a quinazolinone derivative, may also hold potential for future drug development.
特性
IUPAC Name |
2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-4-25-15-11-9-14(10-12-15)21-18(24)13-26-19-16-7-5-6-8-17(16)22-20(2,3)23-19/h5-12,22H,4,13H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGZKVDZVMSMQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(NC3=CC=CC=C32)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2631641.png)
![6-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridazine-3-carboxylic acid](/img/structure/B2631643.png)
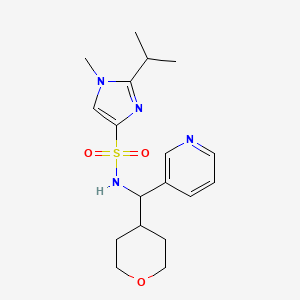
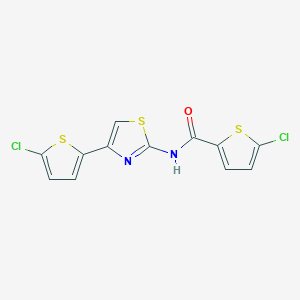
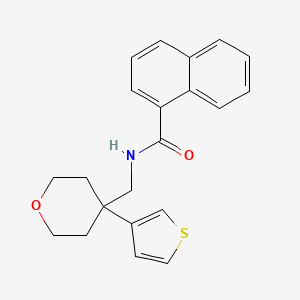
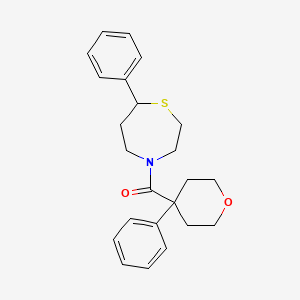
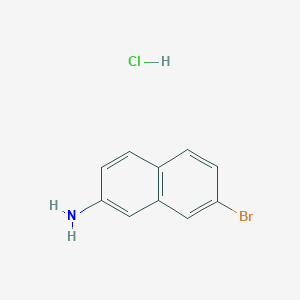
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-chloro-6-fluorobenzamide](/img/structure/B2631652.png)
![Methyl 4-[(2-hydroxyethyl)amino]oxane-4-carboxylate hydrochloride](/img/structure/B2631653.png)
![(2As,8aR)-1,2,2a,8a-tetrahydrocyclobuta[b]chromen-8-one](/img/structure/B2631654.png)
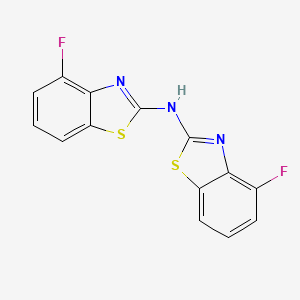

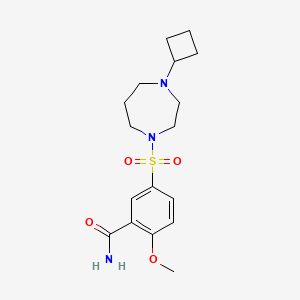
![1-(3-methoxyphenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2631664.png)